molecular formula C11H15Cl2NO3 B1607376 Dichlorprop-dimethylammonium CAS No. 53404-32-3

Dichlorprop-dimethylammonium

Cat. No.: B1607376
CAS No.: 53404-32-3
M. Wt: 280.14 g/mol
InChI Key: WRXSEWUFHVTFEX-UHFFFAOYSA-N
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Description

Dichlorprop-dimethylammonium is the dimethylammonium salt of Dichlorprop-P, a systemic phenoxypropionic acid herbicide used for the post-emergence control of annual and perennial broadleaf weeds in cereal crops and non-agricultural settings . Its herbicidal activity is attributed to its role as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) . This compound is selectively absorbed through the leaves and translocates to the roots, causing stem and leaf malformations, uncoordinated cell division and growth, and ultimately plant death in susceptible broadleaf species . It is effective against a range of weeds, including Canada thistle, cocklebur, ragweeds, pigweed, and wild mustard . The compound exhibits optical isomerism due to a chiral carbon in its propionic acid moiety, and the herbicidal activity is primarily attributed to the (+)-R enantiomer (Dichlorprop-P) . Modern formulations leverage this enantioselectivity for enhanced efficacy. From a research perspective, studies on this compound and its active principle are valuable for investigating the mechanisms of auxin-type herbicides, enantioselective degradation in the environment, and developing advanced weed management strategies . Research has demonstrated its rapid dissipation in wheat plants, with a half-life of 1.9 to 2.5 days, and terminal residues in grains that are typically below established maximum residue limits (MRLs) . In the environment, microbial degradation by specific bacterial strains (e.g., Sphingomonas , Bradyrhizobium ) is a primary dissipation route, often showing enantioselectivity . Regulatory status varies by region; for instance, it is not approved under EC Regulation 1107/2009 in the European Union . The U.S. EPA classifies the R-isomer as "Not Likely to be Carcinogenic to Humans" . This product is intended for research use only and is not for human or veterinary use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXSEWUFHVTFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034546
Record name Dimethylamine 2-(2,4-dichlorophenoxy)propionate
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Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53404-32-3, 84332-88-7
Record name Dichlorprop dimethylammonium salt
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Record name Dichlorprop-dimethylammonium [ISO]
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Record name Dimethylammonium (1)-2-(2,4-dichlorophenoxy)propionate
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Record name Dimethylamine 2-(2,4-dichlorophenoxy)propionate
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Record name Dimethylammonium 2-(2,4-dichlorophenoxy)propionate
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Record name DICHLORPROP-DIMETHYLAMMONIUM
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Preparation Methods

Preparation of Dichlorprop Acid or Its Precursors

The starting material for dichlorprop-dimethylammonium preparation is 2-(2,4-dichlorophenoxy)propionic acid (dichlorprop acid). This acid can be synthesized through chlorination and etherification reactions involving phenoxypropionic acid derivatives, but these steps are generally performed by specialized chemical manufacturers. The focus here is on the ammonium salt formation.

Formation of this compound Salt

The main preparation step involves the neutralization of dichlorprop acid with dimethylamine. According to regulatory and patent literature, the process can be summarized as follows:

  • Neutralization Reaction : Dichlorprop acid is reacted with dimethylamine in a suitable solvent system. The reaction is typically carried out in an aqueous or mixed solvent medium to facilitate salt formation.
  • Reaction Conditions : The reaction is controlled at specific temperatures (often ambient to slightly elevated temperatures) to optimize the salt formation and minimize side reactions.
  • Purification : The resulting dimethylammonium salt is purified by crystallization or solvent extraction to achieve the desired purity, typically around 93-95% for commercial products.
  • Drying and Isolation : The purified salt is dried under controlled conditions to yield the final product as a stable solid or concentrated solution.

The Environmental Protection Agency (EPA) documentation on dichlorprop-p (a closely related compound) indicates that the dimethylamine salt form is commercially produced with high purity and is supported by comprehensive data for regulatory approval.

Alternative Synthetic Routes and Related Ammonium Salts

While the direct neutralization method is standard, related ammonium salts such as diethanolamine or other alkyl-dimethylammonium salts have been prepared using alkyl tertiary amines and alkyl halides under reflux conditions with catalysts. For example, the preparation of didecyl dimethyl ammonium chloride involves:

  • Dissolving didecyl methyl tertiary amine and chloromethane in an alcohol solvent.
  • Adding a basic catalyst (e.g., soda ash).
  • Refluxing at 75-95 °C under controlled pressure for 4-6 hours.
  • Holding the reaction mixture at 80-90 °C for 2-3 hours post-reaction to complete the quaternization.
  • The product purity ranges from 80.0% to 82.0% with controlled pH and minimal free amine content.

Although this example is for a different ammonium salt, it illustrates the general approach to preparing quaternary ammonium salts, which can be adapted for this compound.

Example Preparation Process from Patent CN1011308B

A related compound, 2,3-dichloro-N,N-dimethylpropylamine, is prepared by:

  • Dissolving N,N-dimethylallylamine in ethylene dichloride solvent.
  • Introducing dry hydrogen chloride gas at low temperature (-20 to 70 °C) under anhydrous conditions to form a salt.
  • Introducing dry chlorine gas to chlorinate the intermediate.
  • Controlling pH around 2 and monitoring reaction endpoints by disappearance of white smoke and color changes.
  • Removing excess gases and neutralizing the hydrochloride salt with sodium hydroxide to liberate the free amine or to prepare further derivatives.

This process emphasizes the importance of controlled gas-phase reactions, temperature management, and solvent recycling to improve yield and reduce equipment corrosion.

Data Table: Summary of Preparation Conditions and Outcomes

Step/Process Conditions Key Parameters Outcome/Purity Notes
Neutralization of dichlorprop acid Ambient to mild heating Stoichiometric dimethylamine 93-95% purity Standard commercial method
Quaternization of tertiary amine Reflux 75-95 °C, pressure ≤0.18 MPa Molar ratio amine:chloromethane ~1:1 80-82% purity Example for related ammonium salts
Chlorination of dimethylallylamine -20 to 70 °C, dry HCl and Cl2 gas pH ~2, anhydrous solvent (ethylene dichloride) High yield, high purity Gas-phase chlorination patent

Research Findings and Technical Notes

  • The preparation of this compound requires careful control of pH, temperature, and stoichiometry to minimize side reactions and maximize yield.
  • Use of anhydrous and nonpolar solvents such as ethylene dichloride can improve reaction control and facilitate solvent recycling, reducing environmental impact and equipment corrosion.
  • The purity of the final ammonium salt directly affects its herbicidal efficacy and regulatory acceptance; hence, purification steps such as crystallization and neutralization are critical.
  • The preparation methods for related quaternary ammonium salts provide insights into catalyst use, reaction times, and temperature profiles that can be adapted to optimize this compound synthesis.

Chemical Reactions Analysis

Types of Reactions: Dichlorprop-dimethylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Agricultural Applications

Dichlorprop-dimethylammonium is primarily employed in agriculture for the post-emergence control of broadleaf weeds in various crops. Its effectiveness against specific weed species makes it a valuable tool for farmers.

Herbicidal Efficacy

  • Target Weeds : Effective against annual and perennial broadleaf weeds such as Cirsium arvense (Canada thistle) and Echinochloa crus-galli (barnyardgrass).
  • Application Rates : Typically applied at rates ranging from 0.5 to 2.0 kg/ha depending on the target weed and crop type.
Crop TypeApplication Rate (kg/ha)Target Weeds
Cereals0.5 - 1.0Cirsium arvense, Chenopodium
Pastures1.0 - 2.0Echinochloa crus-galli, Rumex
Ornamental Plants0.5 - 1.5Various broadleaf weeds

Environmental Management

This compound is utilized in non-agricultural settings for vegetation management, particularly in urban areas and along transportation corridors.

Vegetation Control

  • Application Context : Used for controlling undesirable vegetation in rights-of-way, railroads, and highways.
  • Environmental Impact : Studies indicate that when applied according to guidelines, it poses minimal risk to non-target species and the environment.

Toxicological Studies

Research into the toxicological effects of this compound has provided insights into its safety profile and potential health risks associated with exposure.

Acute Toxicity

  • LD50 Values : The acute oral toxicity in rats is reported with an LD50 of approximately 567 mg/kg, indicating low toxicity levels.
  • Irritation Potential : It is classified as a severe irritant to the eyes but not a skin sensitizer.
Study TypeSpeciesLD50 (mg/kg)Observations
Acute OralRats567Low toxicity
Dermal ExposureRabbits>2000Non-irritant
InhalationRats>2700Low toxicity

Long-term Effects

Long-term studies have evaluated reproductive and developmental toxicity:

  • Reproductive Studies : No significant effects on fertility were observed in multigenerational studies involving rats.
  • Developmental Toxicity : Some studies indicated lower fetal weights at high doses but no significant skeletal malformations were noted.

Case Studies

Several case studies have highlighted both the agricultural benefits and potential health impacts associated with this compound.

Case Study: Agricultural Use

In a study conducted in California, this compound was applied to over 1,100 lbs for weed control in cereal crops. Monitoring showed effective weed suppression with minimal phytotoxicity observed on the crops.

Case Study: Health Impact

A case report documented acute poisoning due to accidental ingestion of a herbicide containing this compound, leading to severe neurological symptoms but highlighting the importance of safety measures during application.

Mechanism of Action

Dichlorprop-dimethylammonium acts as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocates to the roots, where it disrupts normal plant growth processes. The compound causes uncontrolled cell division and elongation, leading to stem and leaf malformations and ultimately plant death. The molecular targets include auxin receptors and pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Structural and Functional Analogues

Dichlorprop-dimethylammonium belongs to a class of dichlorprop derivatives, including esters (e.g., dichlorprop-isoctyl) and other salts (e.g., dichlorprop-potassium). Key structural and functional comparisons are outlined below:

Table 1: Chemical and Functional Properties of Dichlorprop Derivatives
Compound CAS Number Molecular Formula Formulation Type Solubility (Water) Application Rate (g AS/ha) Primary Use Case
This compound 104786-87-0 C₁₁H₁₅Cl₂NO₃ Salt (dimethylamine) High 10–5,000 Broadleaf weed control
Dichlorprop-potassium 5746-17-8 C₉H₇Cl₂O₃K Salt (potassium) Very high 20–3,000 High-electrolyte formulations
Dichlorprop-isoctyl 28631-35-8 C₁₅H₂₀Cl₂O₃ Ester (isoctyl) Low 10–5,000 Residual soil activity
Dichlorprop-sodium 39104-30-8 C₉H₇Cl₂O₃Na Salt (sodium) Moderate 20–3,000 Synergistic tank mixes
Key Findings:
  • Solubility and Formulation : this compound and other salts (e.g., potassium, sodium) exhibit higher water solubility compared to ester forms like dichlorprop-isoctyl, which are lipophilic and suited for soil applications .
  • Application Flexibility : The dimethylamine salt is preferred in low-foaming, high-electrolyte formulations due to its compatibility with adjuvants and other herbicides (e.g., glyphosate) .
  • Environmental Persistence : Ester derivatives (e.g., dichlorprop-isoctyl) demonstrate longer soil residual activity, whereas salts like this compound degrade faster, reducing groundwater contamination risks .

Efficacy and Resistance Management

This compound and its analogues inhibit auxin-mediated processes, but their efficacy varies by formulation and target species:

Table 2: Efficacy Against Common Weeds
Compound Efficacy (Broadleaf Weeds) Resistance Risk (HRAC Group 4) Synergistic Partners
This compound High (e.g., Amaranthus spp.) Moderate Sulfonylureas, glyphosate
Dichlorprop-potassium Moderate-High Low-Moderate ALS inhibitors
Dichlorprop-isoctyl High (soil-active) High (persistent use) Pre-emergence herbicides
Key Findings:
  • Resistance Profile : this compound shares HRAC Group 4 classification with other auxin mimics, but resistance is less prevalent compared to ester forms due to shorter residual activity .
  • Synergy in Mixtures : The dimethylamine salt is frequently combined with acetyl-CoA carboxylase (ACCase) inhibitors to enhance grass weed control, whereas dichlorprop-isoctyl is paired with pre-emergence herbicides for extended soil coverage .

Environmental and Regulatory Considerations

Table 3: Environmental Impact and Regulatory Status
Compound Toxicity (LD₅₀, Rat Oral) EU Approval Status Key Restrictions
This compound 2,000–3,000 mg/kg Approved (Annex I) Avoid aquatic environments
Dichlorprop-isoctyl 1,500–2,000 mg/kg Restricted Buffer zones required
Dichlorprop-potassium >4,000 mg/kg Approved None specific
Key Findings:
  • Toxicity : this compound has a moderate toxicity profile (LD₅₀: 2,000–3,000 mg/kg), safer than dichlorprop-isoctyl but less benign than dichlorprop-potassium .

Biological Activity

Dichlorprop-dimethylammonium (also known as 2,4-Dichlorophenoxyacetic acid dimethylamine salt or 2,4-DP-DMA) is a selective herbicide widely used in agriculture for controlling broadleaf weeds. Understanding its biological activity is crucial for assessing its environmental and health impacts. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a salt derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that mimics plant hormones. Its chemical formula is C10_{10}H12_{12}Cl2_2N2_2O2_2, and it exhibits moderate solubility in water, which facilitates its absorption by plants.

Acute Toxicity

Acute exposure to this compound can lead to various health effects:

  • Symptoms : Nausea, vomiting, diarrhea, and in severe cases, loss of consciousness.
  • Case Study : A notable case involved a 23-year-old female who ingested 30 mL of 2,4-D in a suicide attempt. She presented with loss of consciousness and was treated for poisoning symptoms .

Chronic Toxicity

Chronic exposure studies indicate potential long-term health risks:

  • Kidney Effects : Repeated exposure has been linked to renal damage in animal studies, with the kidney identified as the most sensitive organ .
  • Hematological Effects : Studies have reported alterations in blood parameters such as decreased hematocrit and erythrocyte counts at high exposure levels .
  • Hepatic and Endocrine Effects : Liver damage and endocrine disruption have also been observed in animal models exposed to high doses .

Ecotoxicological Impact

This compound poses risks to non-target organisms:

  • Aquatic Toxicity : Research indicates that the compound can be toxic to aquatic life, particularly due to its degradation products like 2,4-Dichlorophenol .
  • Soil Persistence : It is characterized by moderate aqueous solubility and is not persistent in soils, reducing the likelihood of long-term environmental contamination .

Carcinogenic Potential

The carcinogenic potential of this compound remains a topic of debate:

  • Epidemiological Studies : Some studies suggest an association between exposure to chlorophenoxy herbicides and increased risks of non-Hodgkin lymphoma and other cancers; however, regulatory agencies generally classify these compounds as non-carcinogenic based on available animal data .
  • Genotoxicity : Evidence does not support a genotoxic mode of action for this compound, indicating low potential for DNA damage at environmentally relevant concentrations .

Table 1: Summary of Toxicological Effects

Effect TypeObserved EffectsReference
Acute ToxicityNausea, vomiting
Kidney DamageRenal toxicity at high doses
HematologicalDecreased erythrocyte counts
HepaticLiver damage observed
CarcinogenicityNo significant evidence found

Q & A

Q. What methodologies validate the stability of this compound in long-term storage for regulatory compliance?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A(R2) guidelines, analyzing degradation products via LC-MS/MS. Compare results with real-time storage data and apply Arrhenius kinetics to predict shelf-life. Include excipient compatibility testing for formulated products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorprop-dimethylammonium
Reactant of Route 2
Reactant of Route 2
Dichlorprop-dimethylammonium

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